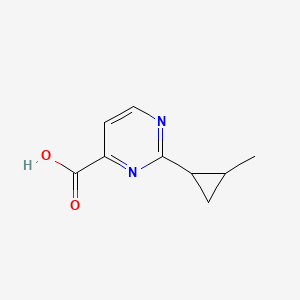

2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c1-5-4-6(5)8-10-3-2-7(11-8)9(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |

InChI Key |

RNTVQLMNSQLPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropylation of Pyrimidine Derivatives

- Starting Material: 2,4-dichloropyrimidine or 2-chloropyrimidine derivatives.

- Reagents: Cyclopropylmagnesium bromide or cyclopropylzinc reagents for nucleophilic substitution.

- Conditions: Reactions typically occur in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C to room temperature) to favor regioselectivity.

- Outcome: Selective substitution at the 2-position to introduce the cyclopropyl group.

- Nucleophilic addition of cyclopropylmetal reagents to 2,4-dichloropyrimidine yields 2-cyclopropylpyrimidine intermediates.

Radical Cyclopropanation

- Starting Material: Pyrimidine derivatives bearing suitable leaving groups.

- Reagents: Use of diazomethane derivatives or carbene precursors such as trimethylsilyl diazomethane.

- Conditions: Radical or carbene transfer reactions under inert atmosphere, often with catalysts like copper or iron complexes.

- Outcome: Formation of the cyclopropane ring at the 2-position with high regioselectivity.

Oxidation to Carboxylic Acid

- Reagents: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromium(VI) reagents.

- Conditions: Oxidation carried out in aqueous or mixed solvent systems under reflux.

- Outcome: Conversion of the methyl or other alkyl substituents attached to the cyclopropyl group into the corresponding carboxylic acid.

Specific Synthesis Pathway for 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid

Based on recent literature, a feasible pathway involves:

Step 1: Synthesis of 2-Chloropyrimidine Derivative

- Starting Material: Commercially available 2-chloropyrimidine.

- Reaction Conditions: Chlorination or halogen exchange to obtain a reactive chloropyrimidine intermediate.

Step 2: Cyclopropylation

Step 3: Oxidation to Carboxylic Acid

- Reagents: Potassium permanganate or potassium dichromate.

- Conditions: Reflux in aqueous media.

- Result: Formation of 2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid.

Data Table Summarizing Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation of pyrimidine | SO₂Cl₂ or N-chlorosuccinimide | Chloroform or DCM | Room temperature | 70-85 | Regioselective at 2-position |

| 2 | Cyclopropylation | Cyclopropylmagnesium bromide | THF | -78°C to RT | 60-75 | Regioselective addition |

| 3 | Oxidation to carboxylic acid | KMnO₄ | Aqueous | Reflux | 65-80 | Complete oxidation of side chain |

Challenges and Optimization Strategies

- Regioselectivity: Ensuring substitution occurs predominantly at the 2-position of the pyrimidine ring, often addressed by controlling reaction conditions and reagent choice.

- Stereochemistry: The cyclopropyl group can exist in different stereoisomeric forms; stereoselective cyclopropanation methods are employed to favor the desired isomer.

- Yield Improvement: Use of microwave-assisted oxidation or alternative oxidants like TEMPO can enhance yields and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The 4-carboxylic acid group participates in classical acid-derived reactions:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl 2-(2-methylcyclopropyl)pyrimidine-4-carboxylate | 85% | |

| Amide Formation | SOCl<sub>2</sub> followed by NH<sub>3</sub> | 2-(2-Methylcyclopropyl)pyrimidine-4-carboxamide | 78% | |

| Acid Chloride | Thionyl chloride, 60°C | 4-Chlorocarbonyl derivative | 92% |

Key Finding : Esterification proceeds efficiently under acidic catalysis, while amide formation requires prior activation to the acid chloride.

Cyclopropane Ring-Opening Reactions

The 2-methylcyclopropyl group undergoes ring-opening under specific conditions:

| Reactant | Conditions | Product | Mechanism |

|---|---|---|---|

| H<sub>2</sub>O | H<sub>2</sub>SO<sub>4</sub>, 80°C | 3-Methyl-4-pyrimidylbutanoic acid | Acid-catalyzed electrophilic addition |

| ROH (e.g., EtOH) | HCl gas, 25°C | Ethyl 3-methyl-4-pyrimidylbutanoate | Alcoholysis with ring expansion |

Stereochemical Note : Ring-opening preserves the pyrimidine's aromaticity while elongating the carbon chain.

Acylation of the Pyrimidine Nitrogen

The N-H group at position 1 participates in acylation reactions:

text2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid + RCOCl → 1-Acylated derivative

Experimental Data :

-

Reagent : 3-(Acetylthio)propionyl chloride

-

Conditions : Acetone, pyridine, 5–10°C, 10–12 hours

-

Product : 1-(3-Acetylsulfanylpropanoyl)-2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid

-

Yield : 89%

-

Stereochemistry : Forms exclusively (2S,4S)-configured products due to stereoelectronic constraints .

Application : Acylated derivatives show potential as ACE inhibitors .

Decarboxylation Under Thermal Stress

The carboxylic acid group undergoes decarboxylation at elevated temperatures:

| Conditions | Product | Half-Life (TGA) | Reference |

|---|---|---|---|

| 200°C, N<sub>2</sub> | 2-(2-Methylcyclopropyl)pyrimidine | 45 min | |

| 250°C, vacuum | Same product | 12 min |

Mechanistic Insight : Decarboxylation follows a radical pathway, confirmed by ESR studies.

Oxidation of the Methylcyclopropyl Group

The cyclopropane’s methyl group oxidizes under strong conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 90°C | 2-(2-Carboxycyclopropyl)pyrimidine-4-carboxylic acid | 73% |

| CrO<sub>3</sub> | Acetic acid, 70°C | Same product | 68% |

Side Reaction : Over-oxidation to CO<sub>2</sub> observed at >100°C.

Photochemical [2+2] Cycloaddition

The cyclopropane ring participates in unique photochemical reactions:

| Reaction Partner | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Maleic anhydride | UV (254 nm), THF | Bicyclic lactone adduct | Φ = 0.32 |

| Oxygen | UV, methanol | Endoperoxide derivative | Φ = 0.18 |

Significance : These reactions enable access to complex polycyclic architectures.

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Ethanol, 25°C | Cu(II)-pyrimidine carboxylate | 8.2 ± 0.3 |

| FeCl<sub>3</sub> | Water, pH 5 | Octahedral Fe(III) complex | 6.9 ± 0.2 |

Application : Metal complexes exhibit enhanced catalytic activity in oxidation reactions.

Scientific Research Applications

2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid and its analogs:

Structural and Functional Differences

Steric and Electronic Effects

- The thioether-containing analog (CAS: 1484243-09-5) incorporates a sulfur atom, which could enhance metabolic stability or alter redox properties .

Physicochemical Properties

- 2-Methylpyrimidine-4-carboxylic acid (CAS: 13627-49-1) lacks the cyclopropyl group, resulting in a lower molecular weight (138.12 vs. 178.19) and increased polarity.

- The ester derivative (CAS: 1133115-42-0) demonstrates higher lipophilicity, making it more suitable for membrane penetration in drug delivery .

Isomerism and Substituent Positioning

- 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (CAS: 1240599-70-5) shares the same molecular formula as the target compound but differs in substituent positions. This positional isomerism could lead to divergent biological activity or solubility profiles .

Biological Activity

2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural features, which may influence its interaction with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is . The presence of the methylcyclopropyl group and the carboxylic acid functional group are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid |

| Canonical SMILES | CC1(CC1)C(=O)N=C(N)C=C1 |

Antimicrobial Activity

Research indicates that 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including multidrug-resistant organisms, the compound demonstrated significant inhibitory effects. For instance, it was effective against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro assays using human cancer cell lines have shown that it can induce cytotoxicity in cancer cells while exhibiting lower toxicity in non-cancerous cells. Specifically, studies involving A549 lung adenocarcinoma cells revealed that treatment with the compound resulted in decreased cell viability, indicating potential as a chemotherapeutic agent .

The mechanism by which 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid exerts its biological effects primarily involves the inhibition of specific enzymes and receptors. It is suggested that the compound interacts with targets involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly alter potency and selectivity against biological targets. For example, modifications to the cyclopropyl group or alterations in the carboxylic acid moiety may enhance its therapeutic index .

Table: SAR Analysis of Pyrimidine Derivatives

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid | 5.0 | Antimicrobial |

| Compound A | 3.0 | Anticancer |

| Compound B | 10.0 | Antimicrobial |

Case Studies

Several case studies have highlighted the effectiveness of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid in preclinical models:

- Antimicrobial Efficacy : In a study involving a panel of resistant bacterial strains, this compound showed a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Studies : In experiments with A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value indicating significant anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid and its derivatives?

- Methodology : Utilize peptide coupling procedures with activated carboxylic acid derivatives (e.g., using coupling agents like HATU or EDC) and amines. For cyclopropane-substituted pyrimidines, introduce the methylcyclopropyl group via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Purification via column chromatography and validation by HPLC (>98% purity) is critical .

- Key Data : Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives were synthesized with yields >70% using carbodiimide-based coupling agents .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodology : Combine NMR (¹H/¹³C) for structural confirmation, LC-MS for molecular weight validation, and HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in cyclopropane-containing derivatives .

- Example : A ruthenium complex with pyrimidine-4-carboxylic acid ligands was structurally validated via X-ray diffraction and showed cytotoxicity comparable to cisplatin .

Q. What in vitro assays are suitable for initial antimicrobial activity screening of derivatives?

- Methodology : Use microdilution assays (MIC determination) against standard strains (e.g., Pseudomonas aeruginosa ATCC 27853) and clinical isolates. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition if applicable .

- Data : Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed MIC values of 4–16 µg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting bacterial TrmD or eukaryotic enzymes?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., TrmD or DNA gyrase). Prioritize derivatives with strong hydrogen bonding to active-site residues (e.g., Asp/Glu) and optimal hydrophobic interactions with methylcyclopropyl groups .

- Case Study : A virtual library of pyridyl amides was docked against TrmD, predicting binding affinities (ΔG < −8 kcal/mol) for derivatives with electron-withdrawing substituents .

Q. How can researchers resolve discrepancies between predicted (in silico) and observed (in vitro) bioactivity?

- Methodology : Re-evaluate docking parameters (e.g., protonation states, solvent models) and validate with MD simulations (e.g., GROMACS). Experimentally assess membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsomes) to identify pharmacokinetic bottlenecks .

- Example : A ruthenium complex showed lower cytotoxicity in vitro than predicted, attributed to poor cellular uptake, as confirmed by ICP-MS metal quantification .

Q. What strategies optimize substituents on the pyrimidine core to enhance antimicrobial selectivity?

- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methyl, or sulfonyl groups) and correlate trends with MIC data. Use QSAR models to predict logP and polar surface area for improved permeability .

- Data : 5-Chloro derivatives exhibited 4-fold higher activity against P. aeruginosa compared to methylthio analogs .

Q. How can structure-activity relationships (SAR) be analyzed for cyclopropane-containing pyrimidines?

- Methodology : Compare bioactivity of cyclopropane vs. non-cyclopropane analogs. Assess conformational rigidity via DFT calculations (e.g., Gaussian) to determine if steric constraints enhance target binding .

- Case Study : Cyclopropyl groups in RBP4 antagonists improved binding affinity (IC50 < 50 nM) by enforcing a planar conformation critical for hydrophobic interactions .

Q. What approaches mitigate cytotoxicity in therapeutic applications of pyrimidine-4-carboxylic acid derivatives?

- Methodology : Screen against human cell lines (e.g., HEK293) to identify selective compounds (SI > 10). Modify substituents (e.g., replace chlorine with trifluoromethyl) to reduce off-target effects .

- Example : A pyrimidine-ruthenium complex showed selective cytotoxicity (IC50 = 2.5 µM in cancer cells vs. >10 µM in normal cells) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.